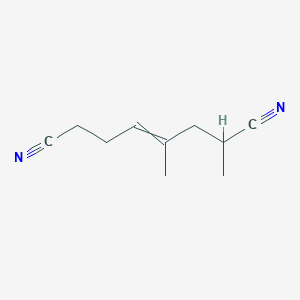

2,4-Dimethyloct-4-enedinitrile

Description

Structure

3D Structure

Properties

CAS No. |

62751-19-3 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,4-dimethyloct-4-enedinitrile |

InChI |

InChI=1S/C10H14N2/c1-9(5-3-4-6-11)7-10(2)8-12/h5,10H,3-4,7H2,1-2H3 |

InChI Key |

PZNDEYCHUBUQOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=CCCC#N)C)C#N |

Origin of Product |

United States |

Synthetic Pathways for 2,4 Dimethyloct 4 Enedinitrile and Analogs

Methodologies for Constructing the Branched Octene Skeleton

The central structural feature of 2,4-Dimethyloct-4-enedinitrile is the tetrasubstituted 2,4-dimethyloct-4-ene backbone. The synthesis of such sterically congested alkenes requires robust and often stereoselective methods to overcome the inherent steric hindrance.

Stereoselective Alkene Formation Strategies

Several classical and modern olefination reactions can be envisioned for the construction of the 2,4-dimethyloct-4-ene skeleton.

One potential approach involves the McMurry coupling reaction , a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. organicreactions.org For the synthesis of a symmetrical alkene like 2,4-dimethyloct-4-ene, the homocoupling of 2-methylpentan-3-one could be a viable strategy. This reaction typically employs low-valent titanium reagents, generated in situ from titanium chlorides and a reducing agent like zinc or a lithium aluminum hydride. researchgate.netwikipedia.org The reaction proceeds through a pinacolate intermediate, which is subsequently deoxygenated to yield the alkene. wikipedia.org The McMurry coupling is particularly well-suited for the synthesis of sterically hindered alkenes that are difficult to access via other methods. organicreactions.org

| Reactant | Reagents | Product | Key Features |

| 2-Methylpentan-3-one | TiCl4, Zn(Cu) | 2,4-Dimethyloct-4-ene | Forms symmetrical, sterically hindered alkenes. |

Another versatile strategy is the Julia-Kocienski olefination . This reaction involves the coupling of a sulfone with an aldehyde or ketone. While it can be highly stereoselective for the formation of (E)-alkenes, its application to the synthesis of tetrasubstituted alkenes can be challenging.

A plausible disconnection for the 2,4-dimethyloct-4-ene skeleton would involve the reaction of a Grignard reagent with a suitable ketone followed by dehydration. For instance, the addition of propylmagnesium bromide to 2-methylpentan-3-one would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration would likely produce a mixture of alkene isomers, including the desired 2,4-dimethyloct-4-ene. However, controlling the regioselectivity and stereoselectivity of the elimination can be difficult.

Introduction of Nitrile Functionality

Once the branched octene skeleton is established, the next critical step is the introduction of the two nitrile groups to form this compound. This transformation on a sterically hindered and unactivated tetrasubstituted alkene is a formidable challenge. Direct dicyanation or hydrocyanation methods are the most atom-economical approaches.

Direct Dicyanation Approaches for Alkenes

Direct dicyanation involves the addition of two cyanide groups across the double bond of an alkene. Several modern catalytic methods are being explored to achieve this transformation.

Photoredox catalysis has emerged as a powerful tool for the functionalization of unactivated alkenes. In a photocatalyzed dicyanation, a photocatalyst, upon excitation by visible light, can initiate a radical cascade. A plausible mechanism could involve the single-electron reduction of a cyanide source by the excited photocatalyst to generate a cyanide radical. This radical could then add to the electron-rich alkene, forming a radical intermediate. Subsequent oxidation of this intermediate and trapping by another cyanide nucleophile would complete the dicyanation. However, the application of this method to sterically hindered tetrasubstituted alkenes remains a significant hurdle due to the challenges in radical addition to a congested double bond.

Electrocatalysis offers another avenue for the introduction of nitrile groups. chemrxiv.orgnih.govchemrxiv.org Dual electrocatalysis, combining two synergistic redox catalytic cycles, has been successfully employed for the enantioselective hydrocyanation of conjugated alkenes. chemrxiv.orgnih.govchemrxiv.org This strategy often involves a cobalt-mediated hydrogen-atom transfer and a copper-promoted radical cyanation. chemrxiv.orgnih.govchemrxiv.org While this method has shown great promise for activated alkenes, its application to unactivated and sterically demanding tetrasubstituted alkenes like 2,4-dimethyloct-4-ene would require significant adaptation. The hydrocyanation of unactivated alkenes is generally challenging and often requires nickel-based catalysts. wikipedia.org

| Method | Catalyst System | Key Features |

| Dual Electrocatalysis | Co/Cu | Enables enantioselective hydrocyanation of conjugated alkenes. chemrxiv.orgnih.govchemrxiv.org |

| Nickel-catalyzed Hydrocyanation | Ni complexes with phosphite (B83602) ligands | Industrially relevant for unactivated alkenes. wikipedia.org |

Transition metal catalysis, particularly with nickel, has been instrumental in the development of various cyanation reactions. nih.gov Nickel-catalyzed arylcyanation of unactivated alkenes has been developed, providing access to dinitriles through a cyano group translocation mechanism. researchgate.netbohrium.com These reactions often utilize aryl boronic acids as the aryl source and a cyano-containing reagent. researchgate.netbohrium.com The mechanism can involve the intramolecular addition of a cyano group followed by a retro-Thorpe reaction. researchgate.netbohrium.com While powerful, the direct application to form a simple dinitrile from an alkene without the incorporation of an aryl group is not the primary outcome of this specific methodology.

Cyanation via Carbon-Nitrogen Bond Forming Reactions

The formation of a C-CN bond is a cornerstone of nitrile synthesis. Modern organic chemistry has evolved beyond traditional methods that often rely on highly toxic reagents. This section delves into sophisticated strategies that leverage the reactivity of nitrogen-containing functional groups to introduce the nitrile moiety.

The electron-withdrawing nature of the nitrile group acidifies the α-proton, facilitating the formation of a nitrile-stabilized carbanion, also known as an α-cyano carbanion. These nucleophilic intermediates are central to the construction of complex molecules as they readily react with a variety of electrophiles to form new carbon-carbon bonds. researchgate.net This reactivity is a powerful tool for the elaboration of molecular frameworks and the introduction of the cyano group. researchgate.net

The generation of α-cyano carbanions is typically achieved using a strong base. Once formed, these carbanions can participate in substitution and addition reactions. researchgate.net For instance, the alkylation of a simple alkanenitrile with an alkyl halide is a direct method for building up a carbon skeleton. The versatility of this approach is demonstrated by the successful reaction of nitrile-stabilized carbanions with a wide array of electrophiles, including benzyl (B1604629) bromides, allyl bromides, and propargyl bromides. researchgate.net

A key application of this methodology is in the synthesis of cyclic ethers bearing an α-cyano group. In these reactions, a peroxide acts as an internal electrophile for a nitrile-stabilized carbanion, leading to the formation of oxetanes, tetrahydrofurans, and tetrahydropyrans. acs.org The efficiency of these cyclizations is influenced by the stability of the carbanion and the nature of the peroxide. acs.org

Table 1: Examples of Electrophilic Reactions with α-Cyano Carbanions

| Nitrile Substrate | Electrophile | Product Type | Key Features |

|---|---|---|---|

| Alkanenitriles | Alkyl Halides (e.g., Benzyl Bromide) | Substituted Nitriles | Forms a new C-C bond at the α-position. researchgate.net |

| Nitrile with a pendant peroxide group | Internal Peroxide | α-Cyano Cyclic Ethers | Intramolecular reaction leading to oxacycle formation. acs.org |

| Benzylic Nitriles | Dialkyl Peroxides | α-Cyano Tetrahydrofurans | High yields in cyclization reactions. acs.org |

Intramolecular reactions involving nitrile anions represent a powerful strategy for the stereoselective synthesis of cyclic compounds. These cyclizations are particularly sensitive to solvent conditions, which can influence the geometry of the transition state and, consequently, the stereochemistry of the product. nih.govdrexel.edu

The cyclization of nitrile anions is governed by precise steric constraints in the transition state. nih.gov This allows for a correlation between the stereochemical outcome of the reaction and the orbital orientation of the nitrile anion. Research has shown that the transition state can vary from planar to fully pyramidal, leading to the selective formation of different stereoisomers, such as cis- and trans-decalins. nih.gov

This methodology has been applied to the synthesis of various cyclic structures, including those found in complex natural products. For example, the intramolecular conjugate addition of an α-cyano carbanion was a key step in the construction of a complex ABC-ring system. researchgate.net Despite the generally low reactivity of α-cyano carbanions from simple alkanenitriles, this cyclization proceeded smoothly even at low temperatures. researchgate.net

Table 2: Solvent Effects on Intramolecular Nitrile Anion Cyclizations

| Solvent Type | Transition State Geometry | Predominant Product Stereochemistry | Reference |

|---|---|---|---|

| Hydrocarbon | Planar | cis-Decalins | nih.gov |

| Polar | Pyramidal | trans-Decalins | nih.gov |

Multi-Component and Tandem Reaction Sequences for Dinitrile Synthesis

Multi-component reactions (MCRs) and tandem (or cascade) reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.gov These strategies are particularly valuable for the synthesis of dinitriles and related structures, as they can construct multiple C-C and C-N bonds in a single operation.

A notable example is a three-component strategy for accessing nitriles at quaternary centers. This cobalt-catalyzed reaction involves a C-H bond activation followed by sequential addition to a 1,3-diene and an electrophilic cyanating reagent. nih.gov This method demonstrates high regio- and stereocontrol, allowing for the installation of a wide variety of functional groups at the quaternary carbon. nih.gov

Tandem reactions that involve a Michael addition followed by an intramolecular cyclization are also a powerful route to complex nitrogen-containing heterocycles. For instance, a tandem Michael addition/amino-nitrile cyclization has been used to synthesize dihydroindolizine-based compounds. nih.gov This sequence is highly diastereoselective and can be extended to a range of active methylene (B1212753) nucleophiles. nih.gov Another innovative approach involves the reaction of gem-diactivated acrylonitriles with trimethylsilyl (B98337) cyanide (TMSCN), which proceeds through a Michael addition and a cyanide-mediated nitrile-to-nitrile cyclocondensation to yield highly substituted pyrroles. acs.org

Table 3: Selected Multi-Component and Tandem Reactions for Nitrile Synthesis

| Reaction Type | Key Reactants | Catalyst/Mediator | Product Class | Reference |

|---|---|---|---|---|

| Three-Component C-H Activation/Addition/Cyanation | Arene, 1,3-Diene, Electrophilic Cyanating Agent | Cobalt(III) | Nitriles with Quaternary Centers | nih.gov |

| Tandem Michael Addition/Amino-Nitrile Cyclization | 2-Formyl-1,4-DHP, Active Methylene Compound | Organic Base | Dihydroindolizines | nih.gov |

| Tandem Michael Addition/Nitrile-to-Nitrile Condensation | gem-Diactivated Acrylonitrile, TMSCN | Cyanide-mediated | Tetrasubstituted Pyrroles | acs.org |

| Palladium-Catalyzed Tandem Addition/Cyclization | 2-(Benzylidenamino)benzonitrile, Arylboronic Acid | Palladium | 2,4-Diarylquinazolines | nih.gov |

Advanced Characterization Techniques for 2,4 Dimethyloct 4 Enedinitrile

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2,4-Dimethyloct-4-enedinitrile, providing detailed information about its atomic connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR would provide critical data.

In a hypothetical ¹H NMR spectrum, the chemical shifts would indicate the electronic environment of each proton. Protons adjacent to the electron-withdrawing nitrile groups and the double bond would be expected to appear at a lower field (higher ppm values). The integration of the signals would correspond to the number of protons in a given environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, allowing for the mapping of proton connectivity.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom in the molecule. The carbons of the nitrile groups (C≡N) would have characteristic chemical shifts in the range of 110-125 ppm. The sp² hybridized carbons of the C=C double bond would also show distinct signals, helping to confirm the core structure of the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish direct and long-range C-H correlations, providing unambiguous structural assignment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 0.8 - 1.2 |

| CH₂ | 1.2 - 1.8 |

| CH adjacent to C=C | 1.9 - 2.5 |

| CH adjacent to CN | 2.3 - 2.8 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 10 - 25 |

| CH₂ | 20 - 40 |

| CH | 25 - 50 |

| C=C | 110 - 140 |

| C≡N | 110 - 125 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The most characteristic absorption in the IR spectrum would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the 2260-2210 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The presence of a carbon-carbon double bond (C=C) would give rise to a stretching vibration around 1680-1640 cm⁻¹. youtube.com C-H stretching vibrations for the aliphatic parts of the molecule would be observed in the 3000-2850 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the C≡N stretch is also observable in Raman, the C=C stretch is often more intense in a Raman spectrum, especially for a symmetrically substituted alkene. This makes Raman a valuable tool for confirming the presence of the unsaturated backbone of the molecule.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum, often induced by techniques like electron impact (EI) or collision-induced dissociation (CID), would offer structural insights. nih.gov The molecule would likely undergo characteristic cleavages, such as loss of methyl or ethyl groups, and fragmentation adjacent to the nitrile functionalities. In negative ion mass spectrometry, nitriles can show abundant (M-1)⁻ ions. optica.org Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. nih.govlibretexts.org This technique maps the electron density of the crystal, revealing precise bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining the absolute configuration of its stereocenters. By analyzing the anomalous dispersion of the X-rays, the exact spatial arrangement of the atoms can be determined, distinguishing between enantiomers. Furthermore, this method elucidates the packing of molecules in the crystal lattice, providing insights into intermolecular interactions.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of a sample of this compound and for separating its potential isomers.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains chiral centers, meaning it can exist as enantiomers. Chiral chromatography is a specialized form of liquid chromatography used to separate these mirror-image isomers. wvu.edu By using a chiral stationary phase (CSP), the enantiomers of this compound can be resolved into two separate peaks.

The relative areas of these peaks can be used to determine the enantiomeric excess (ee) of the sample, which is a measure of its optical purity. This is a critical analysis in many fields, particularly in the synthesis of pharmaceuticals and other biologically active molecules where one enantiomer may have desired activity while the other is inactive or even harmful. acs.orgnih.gov

Table 3: Summary of Characterization Techniques and Expected Findings

| Technique | Information Gained | Expected Key Data Points |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Chemical shifts, integration, and coupling constants for all protons. |

| ¹³C NMR | Carbon framework | Chemical shifts for nitrile and alkene carbons. |

| IR Spectroscopy | Functional groups | Sharp C≡N stretch around 2260-2210 cm⁻¹; C=C stretch around 1680-1640 cm⁻¹. |

| Raman Spectroscopy | Functional groups | Strong C=C stretch, complementary to IR. |

| Mass Spectrometry | Molecular weight and formula | Accurate mass from HRMS; characteristic fragmentation patterns. |

| X-ray Crystallography | 3D structure and absolute configuration | Precise bond lengths, angles, and solid-state packing. |

Computational Chemistry and Theoretical Frameworks for 2,4 Dimethyloct 4 Enedinitrile

Electronic Structure Calculations and Bonding Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Modern computational techniques allow for a detailed in-silico examination of these characteristics.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 2,4-Dimethyloct-4-enedinitrile. A typical DFT analysis would involve geometry optimization of the molecule to find its lowest energy structure.

From this optimized structure, the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. For an unsaturated dinitrile, the HOMO is expected to be associated with the C=C double bond, while the LUMO would likely be centered around the electron-withdrawing nitrile groups.

Hypothetical DFT calculations at the B3LYP/6-31G(d) level of theory could yield the following orbital energies for the E and Z isomers of this compound:

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-2,4-Dimethyloct-4-enedinitrile | -6.85 | -0.95 | 5.90 |

| (Z)-2,4-Dimethyloct-4-enedinitrile | -6.92 | -0.98 | 5.94 |

These hypothetical results suggest that both isomers possess significant kinetic stability, with the Z isomer being marginally more stable due to a slightly larger HOMO-LUMO gap. Further analysis of the electron density distribution would likely show a polarization of the molecule, with higher electron density around the nitrogen atoms of the nitrile groups.

The flexibility of the alkyl chains in this compound means it can exist in numerous conformations, or rotamers, arising from rotation around its single bonds. Molecular Mechanics (MM) provides a computationally efficient method to explore the potential energy surface of the molecule and identify its stable conformers. acs.orgucl.ac.uk

A systematic conformational search would involve rotating the dihedral angles of the C-C single bonds and calculating the steric energy of each resulting conformation. This process identifies low-energy conformers that are most likely to exist at room temperature. Molecular Dynamics (MD) simulations can supplement this by simulating the movement of the atoms over time, providing insight into the dynamic behavior and the transitions between different conformations. acs.org

The primary sources of conformational variability would be rotation around the C2-C3 and C5-C6 bonds. The relative energies of these conformers are influenced by steric hindrance between the alkyl groups.

A hypothetical conformational analysis might reveal several stable conformers for the E-isomer, with their relative stabilities determined by steric interactions.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 180° (anti) | 0.95 |

| C | 180° (anti) | 60° (gauche) | 0.98 |

| D | 60° (gauche) | 60° (gauche) | 1.95 |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.

The synthesis of this compound would likely involve reactions where stereoselectivity (the preferential formation of one stereoisomer, such as the E or Z form) and regioselectivity are important. nih.govnih.gov For instance, in a hypothetical synthesis involving the addition of a nitrile-containing group to a precursor molecule, computational modeling could be used to explore the different possible reaction pathways.

By locating the transition state structures for the formation of the E and Z isomers and calculating their corresponding activation energies, the stereochemical outcome of the reaction can be predicted. The isomer formed via the lower energy transition state would be the expected major product. These calculations can provide valuable insights for designing synthetic routes that favor the desired isomer. nih.govresearchgate.net For example, modeling could reveal that steric interactions in the transition state leading to the Z isomer are more significant, resulting in a higher activation barrier and favoring the formation of the E isomer.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. acs.org Key vibrational modes would include the C≡N stretch of the nitrile groups, the C=C stretch of the alkene, and various C-H bending and stretching modes. The C≡N stretch is typically a sharp, intense band, making it a clear diagnostic marker. spectroscopyonline.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These predictions can aid in the assignment of experimental NMR spectra.

A table of hypothetical predicted spectroscopic data for (E)-2,4-Dimethyloct-4-enedinitrile is presented below.

| Spectroscopic Data | Predicted Value | Functional Group |

| IR Frequencies | ||

| C≡N Stretch | 2245 cm⁻¹ | Nitrile |

| C=C Stretch | 1670 cm⁻¹ | Alkene |

| C-H Stretch (sp³) | 2960-2850 cm⁻¹ | Alkyl |

| ¹³C NMR Shifts | ||

| C1 | 118 ppm | Nitrile (C≡N) |

| C4 | 140 ppm | Alkene (C=) |

| C5 | 115 ppm | Alkene (=C) |

| ¹H NMR Shifts | ||

| H3 | 5.3 ppm | Alkene (=CH) |

| H2 | 2.5 ppm | Methylene (B1212753) (-CH₂-) |

| H8 | 0.9 ppm | Methyl (-CH₃) |

Chemical Transformations and Derivatizations of 2,4 Dimethyloct 4 Enedinitrile

Reactivity of the Alkene Moiety in Dinitrile Systems

The carbon-carbon double bond in 2,4-dimethyloct-4-enedinitrile is tetrasubstituted, which significantly influences its reactivity. Steric hindrance around the double bond can make it less susceptible to certain reactions compared to less substituted alkenes. However, the presence of two electron-withdrawing nitrile groups at the α-positions can activate the double bond towards nucleophilic attack.

The stereochemical outcome of addition reactions to the double bond of this compound is a key consideration in its synthetic utility. Due to the planar nature of the double bond and the presence of four different substituent groups (in a conceptual sense, considering the connectivity), addition reactions can potentially lead to the formation of new stereocenters.

The stereoselective synthesis of tetrasubstituted alkenes is a challenging area of organic synthesis, and conversely, controlling the stereochemistry of additions to such alkenes requires careful selection of reagents and reaction conditions. redalyc.org Reactions such as hydrogenation, halogenation, and epoxidation can, in principle, proceed with specific stereochemical control, leading to either syn or anti addition products. The facial selectivity of these additions would be influenced by the steric bulk of the substituents on the double bond. For instance, catalytic hydrogenation would likely occur from the less sterically hindered face of the molecule.

| Reaction Type | Reagent/Catalyst | Expected Stereochemistry | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition | 2,4-Dimethyloctanedinitrile |

| Halogenation | Br₂ | Anti-addition | 4,5-Dibromo-2,4-dimethyloctanedinitrile |

| Epoxidation | m-CPBA | Syn-addition | 4,5-Epoxy-2,4-dimethyloctanedinitrile |

| Dihydroxylation | OsO₄, NMO | Syn-addition | 4,5-Dihydroxy-2,4-dimethyloctanedinitrile |

Interactive Data Table: Stereospecific Addition Reactions

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. However, tetrasubstituted alkenes are notoriously challenging substrates for metathesis reactions due to their steric bulk, which hinders the approach of the metal catalyst. acs.orgnih.govnih.govresearchgate.net Generally, tetrasubstituted alkenes show little to no reactivity in standard olefin metathesis protocols. acs.org

Recent advancements in catalyst design have shown some promise in overcoming these limitations. nih.govresearchgate.net For a molecule like this compound, ring-closing metathesis (RCM) is not a possibility. However, cross-metathesis (CM) with other olefins could potentially lead to new, highly substituted structures, provided a sufficiently active and sterically tolerant catalyst is employed. The success of such a reaction would be highly dependent on the specific catalyst and reaction conditions.

Versatility of the Nitrile Functional Group

The two nitrile groups in this compound are key handles for a wide range of chemical transformations. The inherent polarity of the carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack. colab.ws

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions. chemistrysteps.comchemguide.co.uklibretexts.orgjove.com For this compound, complete hydrolysis of both nitrile groups would yield the corresponding dicarboxylic acid, 2,4-dimethyloct-4-enedioic acid.

The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. chemguide.co.uk

Acid-catalyzed hydrolysis : Heating the dinitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the dicarboxylic acid and ammonium (B1175870) salts. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis : Refluxing the dinitrile with an aqueous base, like sodium hydroxide, will initially produce the disodium (B8443419) salt of the carboxylic acid and ammonia. Subsequent acidification is required to obtain the free dicarboxylic acid. chemguide.co.uklibretexts.org

Furthermore, the nitrile groups can be converted to other carboxylic acid derivatives. For example, reaction with an alcohol in the presence of a strong acid (Pinner reaction) can lead to the formation of di-esters.

| Reaction | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, heat | Diamide | 2,4-Dimethyloct-4-enedioic acid |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Diamide | 2,4-Dimethyloct-4-enedioic acid |

| Pinner Reaction | ROH, HCl | Diimidate | Di-ester of 2,4-dimethyloct-4-enedioic acid |

Interactive Data Table: Conversion to Carboxylic Acid Derivatives

The nitrile groups can be reduced to primary amines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reduction of both nitrile groups in this compound would yield the corresponding diamine, 2,4-dimethyl-oct-4-ene-1,8-diamine. It is important to note that powerful reducing agents like LiAlH₄ can also reduce the carbon-carbon double bond, especially in α,β-unsaturated systems. researchgate.net However, the steric hindrance of the tetrasubstituted double bond might offer some degree of selectivity.

Alternatively, catalytic hydrogenation using catalysts like Raney nickel can also be employed for the reduction of nitriles to amines. wikipedia.orgorganic-chemistry.org The conditions for catalytic hydrogenation can often be tuned to achieve the desired selectivity. The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can lead to the partial reduction of nitriles to imines, which upon aqueous workup, can be hydrolyzed to aldehydes. chemistrysteps.comwikipedia.org

| Reagent | Product Type | Specific Product Name |

| LiAlH₄ | Diamine | 2,4-Dimethyloct-4-ene-1,8-diamine |

| H₂, Raney Ni | Diamine | 2,4-Dimethyloct-4-ene-1,8-diamine |

| DIBAL-H, then H₂O | Dialdehyde | 2,4-Dimethyloct-4-enedial |

Interactive Data Table: Reduction Products

The dinitrile functionality in this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net The two nitrile groups can participate in cyclization reactions with suitable reagents to form rings of different sizes.

For instance, intramolecular cyclization reactions could be envisioned if other reactive functional groups are introduced into the molecule. More commonly, the dinitrile can react with dinucleophiles to form heterocyclic systems. For example, reaction with hydrazine (B178648) could potentially lead to the formation of a pyridazine (B1198779) derivative, while reaction with a 1,2-diamine could yield a diazepine (B8756704) ring system. The specific outcome of these reactions would depend on the reaction conditions and the nature of the cyclizing agent. α,β-Unsaturated nitriles are known to be excellent precursors for the synthesis of a variety of heterocyclic compounds. colab.wsfiveable.mersc.org

Polymerization Studies and Macromolecular Architecture of this compound

The bifunctional nature of this compound, characterized by the presence of two nitrile groups, makes it a candidate monomer for various polymerization reactions. Research into the polymerization of dinitriles has opened avenues for the synthesis of nitrogen-rich polymers with unique macromolecular architectures, such as hyperbranched structures and networks. These materials are of interest for their thermal stability and potential applications in advanced materials.

Polycyclotrimerization of Dinitrilesiupac.org

Polycyclotrimerization is a process where monomers with nitrile groups undergo a cyclotrimerization reaction to form 1,3,5-triazine (B166579) rings, which serve as branching points in the resulting polymer structure. This method has been successfully applied to various dinitriles to create highly branched polymers. ust.hkrsc.org The polycyclotrimerization of a dinitrile like this compound would be expected to yield a hyperbranched polytriazine.

The reaction is typically catalyzed by acids, such as trifluoromethanesulfonic acid, or by transition metal complexes. ust.hkresearchgate.net The general scheme for the polycyclotrimerization of a generic dinitrile is illustrated below:

Where R represents the alkyl backbone of the dinitrile.

This process can lead to the formation of soluble, high-molecular-weight polymers with a high degree of branching. The properties of the resulting hyperbranched polytriazines are significantly influenced by the structure of the parent dinitrile. For instance, the use of flexible aliphatic spacers in dinitrile monomers generally leads to polymers with good solubility in common organic solvents. ust.hk

While specific experimental data for the polycyclotrimerization of this compound is not available, the expected properties of the resulting polymer can be inferred from studies on other aliphatic dinitriles. The table below summarizes typical properties of hyperbranched polytriazines derived from the polycyclotrimerization of various dinitriles.

| Property | Typical Values for Hyperbranched Polytriazines |

| Molecular Weight (Mw) | Up to 37,200 g/mol |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) |

| Thermal Decomposition Temperature (TGA, 5% weight loss) | Up to 450 °C |

| Glass Transition Temperature (Tg) | 126.5 °C to higher temperatures depending on structure |

| Degree of Branching (DB) | ~63% |

The data presented in this table is based on findings from the polycyclotrimerization of various aromatic and aliphatic dinitriles and serves as an illustrative example. ust.hkresearchgate.net

Incorporation into Branched Polymeric Structureslu.se

Beyond polycyclotrimerization, dinitriles can be incorporated into other types of branched polymeric structures. The nitrile groups can be chemically modified to other functional groups that are amenable to established polymerization techniques for creating branched architectures, such as dendrimers and hyperbranched polymers.

One potential route involves the reduction of the nitrile groups to primary amines. The resulting diamine, 2,4-dimethyl-4-octene-1,8-diamine, could then be used as a core molecule or a branching unit in the synthesis of polyamide or polyimide dendrimers and hyperbranched polymers. The synthesis of highly branched polymers from amino acid building blocks is a well-established field, and the principles can be applied to diamines derived from dinitriles. nih.gov

The table below outlines a hypothetical synthetic approach for incorporating this compound into a branched polyamide structure.

| Step | Reaction | Reactants | Product |

| 1 | Reduction | This compound, Reducing Agent (e.g., LiAlH4) | 2,4-Dimethyl-4-octene-1,8-diamine |

| 2 | Michael Addition | 2,4-Dimethyl-4-octene-1,8-diamine, Methyl Acrylate | Tetra-ester intermediate |

| 3 | Amidation | Tetra-ester intermediate, Ethylenediamine | Generation 1 Polyamidoamine (PAMAM) type dendrimer |

This table illustrates a conceptual pathway and does not represent actual experimental results. The synthesis of sterically hindered aliphatic polyamide dendrimers has been shown to be influenced by the conformation of the core and branching units. researchgate.netnih.gov

Emerging Research Frontiers and Potential Academic Applications

Role as Intermediates in Complex Natural Product and Pharmaceutical Synthesis

The dinitrile functionality is a powerful and versatile precursor in organic synthesis, capable of being transformed into a wide array of other functional groups. This makes dinitriles, including a unique structure like 2,4-Dimethyloct-4-enedinitrile, valuable intermediates in the multi-step synthesis of complex molecules such as natural products and pharmaceuticals.

The two nitrile groups can be hydrolyzed to form diamides or dicarboxylic acids, which are common moieties in bioactive molecules. Alternatively, they can be reduced to form primary diamines, which are crucial building blocks for alkaloids and other nitrogen-containing natural products. The central double bond adds another layer of functionality, allowing for reactions like epoxidation, dihydroxylation, or cleavage to introduce further complexity. The specific stereochemistry of the methyl groups and the double bond could serve as a handle for controlling the three-dimensional structure of a synthetic target.

Potential Synthetic Transformations of this compound:

| Functional Group Transformation | Reagents/Conditions | Resulting Structure | Potential Application |

| Nitrile Hydrolysis | H₃O⁺, heat | Dicarboxylic Acid | Precursor for polyesters, polyamides |

| Nitrile Reduction | LiAlH₄ or H₂, Raney Ni | Diamine | Building block for polyamides, ligands |

| Alkene Epoxidation | m-CPBA | Epoxide | Intermediate for diols, amino alcohols |

| Alkene Dihydroxylation | OsO₄, NMO | Diol | Chiral auxiliary, complex molecule fragment |

Application in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The nitrile group is known for its ability to participate in various non-covalent interactions, including dipole-dipole interactions and coordination with metal ions. The structure of this compound, with two nitrile groups held in a specific spatial arrangement by the carbon backbone, makes it an intriguing candidate for designing self-assembling systems.

The molecule could potentially act as a "molecular tweezer" or a linker in metal-organic frameworks (MOFs). The distance and orientation between the two nitrile groups, dictated by the octene backbone, could be tailored to selectively bind specific metal ions or small organic guest molecules. The branched alkyl chains would influence the solubility and packing of the resulting supramolecular assemblies in different solvents, potentially leading to the formation of gels, liquid crystals, or other organized structures.

Development of Novel Functional Materials with Tailored Properties

The polymerization of dinitriles or their derivatives can lead to the formation of unique functional materials. For this compound, the two nitrile groups offer a direct pathway to creating polymers with interesting thermal and mechanical properties. For instance, catalytic cyclotrimerization of the nitrile groups could lead to the formation of highly cross-linked networks containing triazine rings, which are known for their exceptional thermal stability.

Furthermore, the dinitrile can be converted into other monomers. For example, reduction to the corresponding diamine and hydrolysis to the dicarboxylic acid would yield AB-type or AA/BB-type monomers for the synthesis of high-performance polyamides and polyesters. The branched structure originating from the methyl groups would likely disrupt chain packing, leading to amorphous polymers with potentially enhanced solubility and processability compared to their linear counterparts.

Potential Polymerization Pathways:

| Monomer Derivative | Polymerization Method | Resulting Polymer | Potential Properties |

| This compound | Nitrile Cyclotrimerization | Cross-linked Poly(triazine) | High thermal stability, hardness |

| Corresponding Diamine | Polycondensation with Diacid | Polyamide | High tensile strength, flexibility |

| Corresponding Dicarboxylic Acid | Polycondensation with Diol | Polyester | Optical clarity, chemical resistance |

Catalytic Applications and Ligand Design with Branched Dinitriles

The nitrile groups in this compound can act as coordinating ligands for transition metals. The specific bite angle and flexibility of the backbone would determine the geometry of the resulting metal complexes, which could have applications in catalysis. As a bidentate ligand, it could stabilize catalytic metal centers, influencing the activity and selectivity of reactions such as hydrogenation, hydroformylation, or polymerization.

The branched nature of the ligand is particularly significant. The methyl groups near the coordinating nitrile moieties can create a specific steric environment around the metal center. This steric hindrance can be exploited to control the access of substrates to the catalytic site, potentially leading to high selectivity for specific products (regio- or stereoselectivity). By modifying the backbone and branching, a library of ligands could be developed to fine-tune the performance of a catalytic system for a specific chemical transformation.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structure of 2,4-Dimethyloct-4-enedinitrile?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the positions of methyl groups and the nitrile functionality. Infrared (IR) spectroscopy can confirm the presence of C≡N stretching vibrations (~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For example, PubChem entries for structurally similar nitriles (e.g., 4-Ethyl-4-formylhexanenitrile) list canonical SMILES and InChI keys, which can guide spectral interpretation .

Q. How can researchers optimize synthetic routes for this compound to achieve high yields?

- Answer : Multi-step reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are recommended. For analogous nitriles, base-catalyzed condensation or cyanoalkylation reactions are common. Temperature control (e.g., 60–80°C) and solvent selection (e.g., THF or DMF) improve regioselectivity. NIST data for similar compounds highlight the importance of reaction monitoring via TLC or GC-MS to isolate intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported spectroscopic data for this compound?

- Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and IR absorption bands, allowing cross-validation with experimental data. For instance, discrepancies in ¹³C NMR signals for nitrile carbons (δ ~110–120 ppm) may arise from solvent effects or conformational isomers. Computational tools like Gaussian or ORCA, combined with NIST reference data, enhance accuracy .

Q. What strategies address conflicting bioactivity results in cell-based assays involving this compound?

- Answer : Ensure rigorous controls for cytotoxicity (e.g., MTT assays) and purity validation (HPLC ≥95%). Conflicting results may stem from solvent residues (e.g., DMSO) or batch variability. Replicate experiments using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence-based readouts) to confirm findings. PubChem-derived toxicity data (e.g., DSSTOX IDs) provide benchmarks for comparison .

Methodological Considerations

Q. How should researchers design experiments to study the stereoelectronic effects of this compound in catalysis?

- Answer : Use X-ray crystallography to resolve spatial arrangements of methyl and nitrile groups. Kinetic studies (e.g., Eyring plots) quantify activation parameters, while Hammett correlations assess electronic effects. NIST thermochemical data (e.g., enthalpy of formation) support mechanistic hypotheses .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing inconsistent reactivity data in nitrile-containing compounds?

- Answer : Apply multivariate analysis (e.g., PCA) to identify outliers or hidden variables. Bayesian statistics improve uncertainty quantification in kinetic measurements. Raw datasets should be archived in appendices, as per academic writing standards, to enable reproducibility .

Table: Key Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.